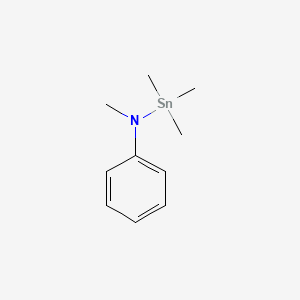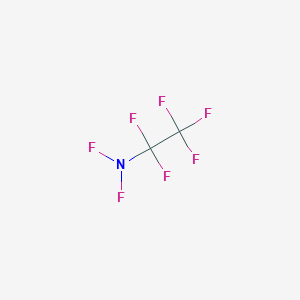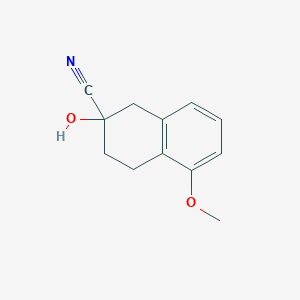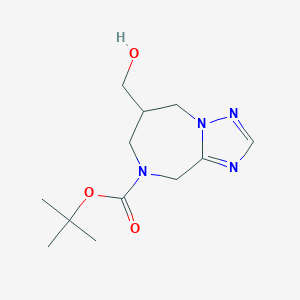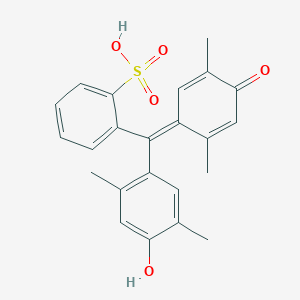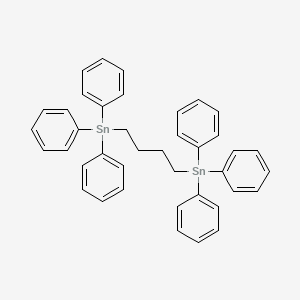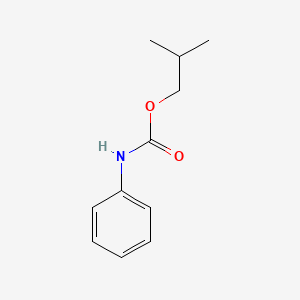![molecular formula C15H16O3 B14747688 (3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one](/img/structure/B14747688.png)
(3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4’-cyclohex-2-ene]-1’-one is a complex organic compound characterized by its spirocyclic structure This compound features a unique arrangement where a spiro linkage connects two cyclic systems, specifically an indene and a cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4’-cyclohex-2-ene]-1’-one typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the spirocyclic structure. The reaction conditions often include:
Temperature: Moderate to high temperatures (60-120°C) to facilitate the cycloaddition.
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride to enhance the reaction rate.
Solvents: Non-polar solvents like toluene or dichloromethane to dissolve the reactants and maintain reaction homogeneity.
Industrial Production Methods: Industrial-scale production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, optimizing the synthesis process.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The methoxy group can undergo demethylation to form a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4’-cyclohex-2-ene]-1’-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用機序
The mechanism of action of (3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4’-cyclohex-2-ene]-1’-one involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and engage in electrostatic interactions with enzymes or receptors, modulating their activity. The spirocyclic structure provides rigidity, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Spiro[cyclohexane-1,2’-indene]-1’-one: Lacks the hydroxyl and methoxy groups, resulting in different reactivity and applications.
4-hydroxy-6-methoxyindene: Similar functional groups but lacks the spirocyclic structure, affecting its chemical properties and biological activity.
Uniqueness: (3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4’-cyclohex-2-ene]-1’-one is unique due to its combination of spirocyclic structure and functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
特性
分子式 |
C15H16O3 |
|---|---|
分子量 |
244.28 g/mol |
IUPAC名 |
(3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one |
InChI |
InChI=1S/C15H16O3/c1-18-12-8-10-2-5-15(14(10)13(17)9-12)6-3-11(16)4-7-15/h3,6,8-9,17H,2,4-5,7H2,1H3/t15-/m1/s1 |
InChIキー |
MVYJADZNMQXLJB-OAHLLOKOSA-N |
異性体SMILES |
COC1=CC2=C(C(=C1)O)[C@]3(CCC(=O)C=C3)CC2 |
正規SMILES |
COC1=CC2=C(C(=C1)O)C3(CCC(=O)C=C3)CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


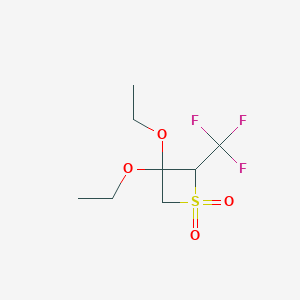
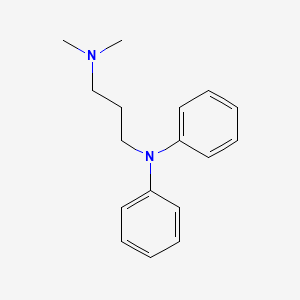
![2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine](/img/structure/B14747609.png)
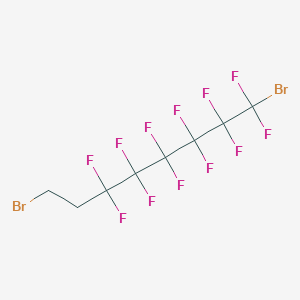
![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14747619.png)
